molecular formula C16H13N5O3S B3744770 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

カタログ番号 B3744770
分子量: 355.4 g/mol
InChIキー: QBPFMFRNLVTZFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a vital role in the immune system. The inhibition of BTK has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

The mechanism of action of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid involves the inhibition of BTK. BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a vital role in the immune system. The inhibition of BTK by TAK-659 prevents the activation of B-cells and reduces inflammation. In cancer cells, the inhibition of BTK induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid are primarily related to its inhibition of BTK. Inhibition of BTK reduces the activation of B-cells and reduces inflammation, making it a potential candidate for the treatment of autoimmune disorders. In cancer cells, the inhibition of BTK induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer therapy.

実験室実験の利点と制限

One of the significant advantages of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is its potency in inhibiting BTK. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of this compound is its stability, which can affect its efficacy in vivo. Further research is needed to address this limitation and optimize the compound's stability.

将来の方向性

There are several future directions for the research of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid. One of the most promising directions is the development of this compound as a therapeutic agent for cancer and autoimmune disorders. Further research is needed to optimize the compound's stability and efficacy in vivo. In addition, research is needed to investigate the potential of this compound in combination with other therapies.
Conclusion
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is a potent inhibitor of BTK, which has shown promising results in preclinical studies for the treatment of cancer and autoimmune disorders. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BTK. The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research of this compound, including the development of this compound as a therapeutic agent and investigation of its potential in combination with other therapies.

科学的研究の応用

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid has been extensively studied in scientific research. One of the most promising applications of this compound is in the treatment of cancer. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition has shown promising results in preclinical studies. TAK-659 has been shown to be effective in inhibiting BTK and inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer, TAK-659 has also shown potential in the treatment of autoimmune disorders. B-cells play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition has been shown to be effective in the treatment of these disorders. TAK-659 has been shown to be effective in inhibiting B-cell activation and reducing inflammation in preclinical studies.

特性

IUPAC Name

4-[[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(22)11-5-7-13(8-6-11)21-16(18-19-20-21)25-9-10-1-3-12(4-2-10)15(23)24/h1-8H,9H2,(H2,17,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFMFRNLVTZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[1-(4-carbamoylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 2
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 3
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 4
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 5
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。